molecular formula C30H29N5O4 B12374818 Dgk|A-IN-4

Dgk|A-IN-4

Cat. No.: B12374818
M. Wt: 523.6 g/mol
InChI Key: NASLVCVITKSRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dgk|A-IN-4 is a potent inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme that plays a crucial role in the regulation of diacylglycerol and phosphatidic acid, two important lipid signaling molecules. DGKα is involved in various cellular processes, including cell proliferation, migration, and immune responses. Inhibitors of DGKα, such as this compound, have shown potential in enhancing anti-tumor immunity and are being explored for their therapeutic applications in cancer treatment .

Preparation Methods

The synthesis of Dgk|A-IN-4 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and purification techniques. These methods are designed to produce the compound in sufficient quantities for research and potential therapeutic use .

Chemical Reactions Analysis

Dgk|A-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Dgk|A-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the role of DGKα in lipid signaling pathways. In biology, this compound is employed to investigate the effects of DGKα inhibition on cellular processes such as proliferation, migration, and apoptosis .

In medicine, this compound is being explored for its potential therapeutic applications in cancer treatment. By inhibiting DGKα, this compound can enhance the anti-tumor immune response, making it a promising candidate for combination therapies with immune checkpoint inhibitors .

Mechanism of Action

Properties

Molecular Formula

C30H29N5O4

Molecular Weight

523.6 g/mol

IUPAC Name

1-methyl-4-[4-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxo-7-(oxolan-3-yloxy)quinoline-3,6-dicarbonitrile

InChI

InChI=1S/C30H29N5O4/c1-18-4-5-25-23(12-18)33-29(39-25)30(2)7-9-35(10-8-30)27-21-13-19(15-31)26(38-20-6-11-37-17-20)14-24(21)34(3)28(36)22(27)16-32/h4-5,12-14,20H,6-11,17H2,1-3H3

InChI Key

NASLVCVITKSRNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3(CCN(CC3)C4=C(C(=O)N(C5=C4C=C(C(=C5)OC6CCOC6)C#N)C)C#N)C

Origin of Product

United States

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